molecular formula C16H20F3NO2 B5095426 Ethyl 1-[[3-(trifluoromethyl)phenyl]methyl]piperidine-3-carboxylate

Ethyl 1-[[3-(trifluoromethyl)phenyl]methyl]piperidine-3-carboxylate

Cat. No.: B5095426
M. Wt: 315.33 g/mol
InChI Key: UKNPMJLUURMESN-UHFFFAOYSA-N
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Description

Ethyl 1-[[3-(trifluoromethyl)phenyl]methyl]piperidine-3-carboxylate is a chemical compound that features a trifluoromethyl group attached to a phenyl ring, which is further connected to a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-[[3-(trifluoromethyl)phenyl]methyl]piperidine-3-carboxylate typically involves multiple steps. One common method includes the reaction of 3-(trifluoromethyl)benzyl chloride with piperidine-3-carboxylate under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts, such as palladium or copper, can also be employed to improve reaction rates and selectivity. Additionally, purification steps such as recrystallization or chromatography are essential to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-[[3-(trifluoromethyl)phenyl]methyl]piperidine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the trifluoromethyl group or the piperidine ring, using reagents such as sodium azide or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.

    Reduction: Hydrogen gas with palladium on carbon, lithium aluminum hydride in ether.

    Substitution: Sodium azide in dimethylformamide, lithium aluminum hydride in tetrahydrofuran.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Reduced derivatives of the original compound.

    Substitution: Azide derivatives, alcohols.

Scientific Research Applications

Ethyl 1-[[3-(trifluoromethyl)phenyl]methyl]piperidine-3-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated compounds.

    Biology: Investigated for its potential as a bioactive molecule, with studies focusing on its interactions with biological targets.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical agents.

    Industry: Utilized in the development of materials with unique properties, such as increased stability and resistance to degradation.

Mechanism of Action

The mechanism by which Ethyl 1-[[3-(trifluoromethyl)phenyl]methyl]piperidine-3-carboxylate exerts its effects involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The piperidine ring can engage in hydrogen bonding and other interactions with proteins and enzymes, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Ethyl 1-[[3-(trifluoromethyl)phenyl]methyl]piperidine-3-carboxylate can be compared with other similar compounds, such as:

    1-[[3-(trifluoromethyl)phenyl]methyl]piperazine: Similar structure but with a piperazine ring instead of a piperidine ring.

    3-(trifluoromethyl)benzyl chloride: A precursor in the synthesis of the target compound, featuring the trifluoromethyl group attached to a benzyl chloride.

    Trifluoromethylphenyl derivatives: A broad class of compounds with various functional groups attached to the trifluoromethylphenyl moiety, used in different applications.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

ethyl 1-[[3-(trifluoromethyl)phenyl]methyl]piperidine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20F3NO2/c1-2-22-15(21)13-6-4-8-20(11-13)10-12-5-3-7-14(9-12)16(17,18)19/h3,5,7,9,13H,2,4,6,8,10-11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKNPMJLUURMESN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCCN(C1)CC2=CC(=CC=C2)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20F3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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